2,3-Difluorobenzoyl chloride
Overview
Description
2,3-Difluorobenzoyl chloride is an organic compound with the molecular formula C7H3ClF2O and a molecular weight of 176.55 g/mol . It is a clear, colorless liquid that is commonly used as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms attached to the benzene ring at the 2 and 3 positions, and a carbonyl chloride group attached to the benzene ring .
Mechanism of Action
Target of Action
2,3-Difluorobenzoyl chloride is a chemical compound used in the preparation of various organic compounds
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it reacts with and the products formed. For example, it was used in the preparation of N - (6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide , suggesting that it can contribute to the synthesis of biologically active compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity might be affected by factors such as temperature, pH, and the presence of other reactive species. Moreover, safety precautions should be taken while handling this compound due to its corrosive nature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Difluorobenzoyl chloride are not well-documented in the literature. It is known that this compound can interact with various biomolecules in the context of chemical reactions. For instance, it has been used in the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide , suggesting that it can participate in amide bond formation.
Molecular Mechanism
It is known to participate in chemical reactions, such as the synthesis of N-(6-chloro-5-fluoro-1,3-benzothiazol-2-yl)-2,3-difluorobenzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Difluorobenzoyl chloride can be synthesized through the chlorination of 2,3-difluorobenzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically involves refluxing the 2,3-difluorobenzoic acid with the chlorinating agent in the presence of a catalytic amount of dimethylformamide (DMF) to facilitate the reaction. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial production to achieve consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,3-difluorobenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2,3-difluorobenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Hydrolysis: The reaction with water can occur under mild conditions, but it is often carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed.
Friedel-Crafts Acylation: The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and carried out under anhydrous conditions.
Major Products Formed:
Amides and Esters: Formed through nucleophilic substitution reactions.
2,3-Difluorobenzoic Acid: Formed through hydrolysis.
Aromatic Ketones: Formed through Friedel-Crafts acylation.
Scientific Research Applications
2,3-Difluorobenzoyl chloride has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
2,5-Difluorobenzoyl Chloride: Similar structure but with fluorine atoms at the 2 and 5 positions.
2,6-Difluorobenzoyl Chloride: Similar structure but with fluorine atoms at the 2 and 6 positions.
3,5-Difluorobenzoyl Chloride: Similar structure but with fluorine atoms at the 3 and 5 positions
Uniqueness: 2,3-Difluorobenzoyl chloride is unique due to the specific positioning of the fluorine atoms at the 2 and 3 positions on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. The presence of two electron-withdrawing fluorine atoms can also enhance the electrophilicity of the carbonyl chloride group, making it a more reactive acylating agent compared to its analogs .
Properties
IUPAC Name |
2,3-difluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-7(11)4-2-1-3-5(9)6(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCFERWURRNLLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334064 | |
Record name | 2,3-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-73-2 | |
Record name | 2,3-Difluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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